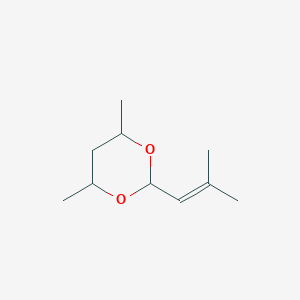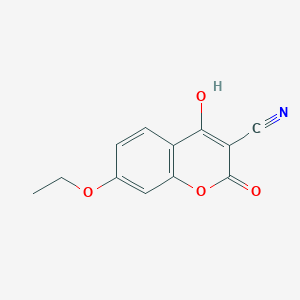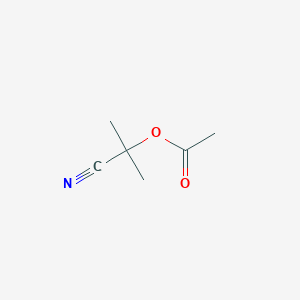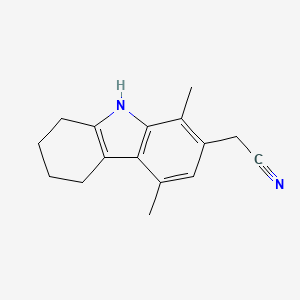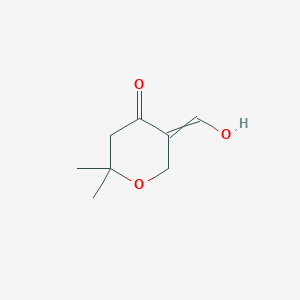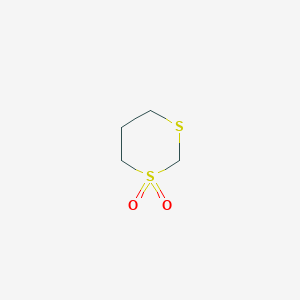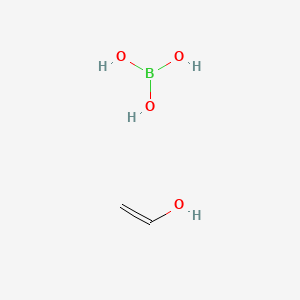![molecular formula C13H10ClF2NO3S B14627438 N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide CAS No. 55688-26-1](/img/structure/B14627438.png)
N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenoxy group and a difluoromethanesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with phenyl magnesium bromide to form 4-chlorophenoxybenzene. This intermediate is then reacted with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
Wirkmechanismus
The mechanism of action of N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in key biological pathways, such as cyclooxygenase in the case of anti-inflammatory activity. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar chlorophenoxy structure.
Fluconazole: An antifungal agent with a triazole ring and similar functional groups.
Uniqueness
N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide stands out due to its unique combination of a chlorophenoxy group and a difluoromethanesulfonamide moiety. This structure imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
55688-26-1 |
|---|---|
Molekularformel |
C13H10ClF2NO3S |
Molekulargewicht |
333.74 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide |
InChI |
InChI=1S/C13H10ClF2NO3S/c14-9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)17-21(18,19)13(15)16/h1-8,13,17H |
InChI-Schlüssel |
CDVOGDLANQHQRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C(F)F)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14627362.png)


![2,2'-[(7R,8S)-1,4-Dioxaspiro[4.4]nonane-7,8-diyl]diacetaldehyde](/img/structure/B14627375.png)
